6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Description
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane is a bicyclic compound featuring a 3-azabicyclo[3.1.1]heptane core substituted with an ethoxy group at position 6 and a piperidin-4-yl group at position 2. The 3-azabicyclo[3.1.1]heptane scaffold mimics meta-substituted benzene rings in terms of spatial and electronic properties, making it a valuable isostere in drug design . The ethoxy group contributes to lipophilicity, while the piperidine moiety introduces basicity, influencing solubility and receptor interactions .
Properties
IUPAC Name |
6-ethoxy-3-piperidin-4-yl-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-16-13-10-7-11(13)9-15(8-10)12-3-5-14-6-4-12/h10-14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLYCQULIJKQQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have been known to target the soluble epoxide hydrolase (seh) enzyme.
Mode of Action
The mode of action of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31If it acts like similar compounds, it may inhibit the seh enzyme, leading to a stabilization of epoxy fatty acids.
Biochemical Pathways
The specific biochemical pathways affected by 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Inhibition of seh can affect the metabolism of epoxy fatty acids.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have shown efficacy in reducing pain and inflammatory states in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 3-Substituted 6-Azabicyclo[3.1.1]heptanes
These compounds differ in nitrogen placement (6-aza vs. 3-aza), altering hydrogen-bonding capacity and ring strain. For example, 3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane (CAS: 2098122-58-6) replaces the ethoxy group with methoxy and substitutes piperidine with a chloropyrimidinyl group.
2.1.2. 6-Oxa-3-azabicyclo[3.1.1]heptanes
Replacing a carbon with oxygen (e.g., 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane) introduces polarity, improving aqueous solubility but reducing metabolic stability due to increased susceptibility to oxidative degradation .
2.1.3. Diazabicyclo[3.1.1]heptanes
Selpercatinib’s 3,6-diazabicyclo[3.1.1]heptane core adds a second nitrogen, enhancing hydrogen-bonding interactions with targets like RET kinase. However, the additional nitrogen increases molecular weight (525.61 g/mol) and may complicate synthesis .
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
- Lipophilicity : The ethoxy group in the target compound increases LogP compared to methoxy or oxa derivatives, favoring blood-brain barrier penetration .
- Bioactivity : Piperidine-containing analogues show promise in central nervous system (CNS) targets due to their basicity, while pyrimidine-substituted variants excel in kinase inhibition .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 6-ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane typically follows a route involving:
- Construction of the bicyclic 3-azabicyclo[3.1.1]heptane core via intramolecular cyclization of functionalized cyclobutane derivatives.
- Functional group transformations to introduce the ethoxy substituent at the 6-position.
- Installation or modification of the piperidin-4-yl substituent at the 3-position.
This approach is grounded in the preparation of key intermediates such as N-Boc-protected bicyclic diamines and amino alcohols, which are then further elaborated into the target compound.
Key Intermediate Synthesis via Intramolecular Imide Formation
A pivotal step in the preparation is the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives. This method has been demonstrated to be efficient for multigram scale synthesis:
- Starting from methyl 3-oxocyclobutane-3-carboxylate , a diastereoselective Strecker reaction introduces an amino group, forming a 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
- Partial hydrolysis of the nitrile group followed by cyclization mediated by bases such as t-BuOK yields the bicyclic imide.
- Subsequent catalytic hydrogenolysis affords the bicyclic amine hydrochloride salt, a versatile building block for further functionalization.
Functionalization of the Piperidin-4-yl Substituent
The piperidin-4-yl group at the 3-position is introduced or modified through:
- Selective protection and deprotection strategies of amino groups to control regioselectivity.
- Alkylation or reductive amination reactions to install the piperidine ring.
- Use of N-Boc protection and catalytic hydrogenolysis to obtain monoprotected bicyclic diamines, which serve as intermediates for further elaboration.
Detailed Synthetic Schemes and Yields
The following table summarizes key steps, reagents, and yields based on the multigram synthesis reported:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Scale |
|---|---|---|---|---|
| 1 | Diastereoselective Strecker reaction on methyl 3-oxocyclobutane-3-carboxylate | Ammonium salts, cyanide sources | 64 (dr 92:8) | Up to 366 g |
| 2 | Partial hydrolysis of nitrile to amide | H2SO4 in trifluoroacetic acid | ~Quantitative | Multigram scale |
| 3 | Cyclization to bicyclic imide | t-BuOK | 84 | Multigram scale |
| 4 | Catalytic hydrogenolysis to bicyclic amine hydrochloride | H2, Pd/C catalyst | 91 | Up to 30 g |
| 5 | Protection, reduction, and N-Boc protection steps | Benzaldehyde, BH3·Me2S, Boc2O | 65 overall | Multistep |
| 6 | Alkylation to introduce substituents (e.g., ethoxy) | Alkyl halides, base | 87–96 | Variable |
These steps culminate in the formation of bicyclic amines with high stereochemical purity, suitable for further medicinal chemistry applications.
Analytical and Structural Considerations
- The stereochemistry of the bicyclic system is controlled through the choice of starting materials and reaction conditions, favoring the thermodynamically stable trans isomer.
- Molecular structure analysis using exit vector parameters (EVP) confirms that the cis isomers mimic the 1,4-disubstituted piperidine chair conformation, while trans isomers resemble boat conformations, influencing biological activity.
- Purity of the final compound is typically above 95%, confirmed by chromatographic and spectroscopic methods.
Summary of Research Findings
- The intramolecular imide formation strategy enables scalable and efficient synthesis of 3-azabicyclo[3.1.1]heptane derivatives.
- Diastereoselective Strecker reactions provide stereocontrolled access to key intermediates.
- Functional group transformations, including selective protection, alkylation, and reduction, allow the introduction of ethoxy and piperidin-4-yl substituents.
- The methodology supports multigram production, facilitating medicinal chemistry exploration of these bicyclic scaffolds.
- The synthetic route is versatile and has been extended to prepare analogs of biologically relevant compounds such as Thalidomide derivatives, demonstrating the utility of these intermediates.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
